Musk xylene D15
Description
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Properties
Molecular Formula |
C12H15N3O6 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-2,4,6-trinitro-3,5-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3/i1D3,2D3,3D3,4D3,5D3 |
InChI Key |
XMWRWTSZNLOZFN-OEBKJCDYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1[N+](=O)[O-])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Reactions
In vivo studies show musk xylene undergoes nitro-reduction by gut microbiota and hepatic enzymes, forming amino metabolites (e.g., 4-amino-musk xylene) ( ). For musk xylene D15, deuterium substitution slows enzymatic reduction rates due to the kinetic isotope effect (KIE), as observed in comparative GC-MS studies ( ).
Key metabolic pathways:
-
Nitro → Amino Reduction :
-
Acetylation : Amino metabolites are acetylated, enhancing water solubility for excretion.
| Metabolite | Enzyme Involved | Deuterium Effect |
|---|---|---|
| 4-Amino-musk xylene D15 | CYP2B, nitroreductase | Reduced activity |
| Acetylated derivatives | N-acetyltransferase | Minimal impact |
Environmental Degradation
This compound exhibits similar environmental persistence to its non-deuterated counterpart. Key degradation pathways include:
Photolysis:
-
Nitro groups absorb UV light, leading to bond cleavage.
-
Products: NOₓ, carbonyl compounds, and aromatic fragments ( ).
Microbial Degradation:
-
Anaerobic microbes reduce nitro groups, producing amines.
| Process | Half-Life (Days) | Major Products |
|---|---|---|
| Photolysis (UV) | 30–60 | NO₂, benzaldehyde |
| Microbial reduction | 90–120 | 4-Amino-musk xylene D15 |
Stability and Reactivity Hazards
This compound shares the thermal instability of nitro aromatics:
-
Decomposition : Above 235°C, it decomposes exothermically, releasing NOₓ and CO ( ).
-
Incompatibilities : Reacts violently with reducing agents (e.g., hydrides) or strong acids ( ).
| Parameter | Value |
|---|---|
| Auto-ignition temperature | 438°C |
| Flash point | 2°C (closed cup) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
